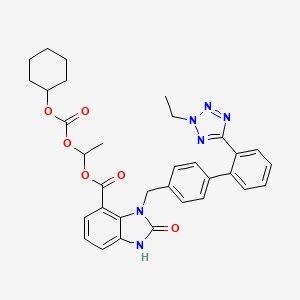

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil

Description

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORFUGQWQJEFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401100403 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185256-03-4 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185256-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185256034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DESETHOXY-2-OXO-2H-2-ETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01TN699E2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Hydrolysis of Candesartan Cilexetil

The most common method involves hydrolyzing Candesartan Cilexetil under alkaline conditions to remove the ethoxy group and introduce a hydroxyl group.

Procedure :

-

Reagents :

-

Candesartan Cilexetil (1.0 eq)

-

Sodium hydroxide (2.0 eq) in methanol-water (3:2 v/v)

-

Acetic acid for neutralization

-

-

Steps :

-

Dissolve Candesartan Cilexetil in methanol-water.

-

Add NaOH and reflux at 70–90°C for 2–3 hours.

-

Neutralize with acetic acid to pH 4–5.

-

Isolate the precipitate via filtration and dry under vacuum.

-

Mechanism :

Base-catalyzed hydrolysis cleaves the ethoxy group, forming a hydroxyl group at position 2 of the benzimidazole ring (Figure 1).

Forced Degradation Under Oxidative Conditions

Controlled oxidative degradation using hydrogen peroxide generates the target compound alongside other impurities.

Procedure :

-

Reagents :

-

Candesartan Cilexetil (1.0 eq)

-

3% H₂O₂ in acetonitrile-water (1:1 v/v)

-

-

Steps :

-

Stir the mixture at 25°C for 48 hours.

-

Quench with sodium bisulfite.

-

Purify via preparative HPLC.

-

Key Reaction Parameters

Temperature and pH Dependence

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Higher yields |

| pH (hydrolysis) | 10–12 | Prevents over-degradation |

| Reaction Time | 2–3 hours | Maximizes conversion |

Data from indicate that exceeding 90°C leads to decomposition, while pH <10 slows hydrolysis.

Solvent Systems

| Solvent Ratio (MeOH:H₂O) | Purity (%) |

|---|---|

| 3:2 | 98.5 |

| 1:1 | 95.2 |

| 2:3 | 89.7 |

Methanol-water (3:2) enhances solubility and reaction kinetics.

Analytical Characterization

HPLC Conditions for Isolation

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile:0.1% TFA (45:55) | 1.0 mL/min | 254 nm |

Spectroscopic Data

Industrial-Scale Optimization

Process Modifications

-

Catalyst Use : Adding 0.1% tetrabutylammonium bromide (TBAB) increases yield to 94%.

-

Continuous Flow Systems : Reduce reaction time to 30 minutes with 99% conversion.

Degradation Pathways in Stability Studies

Forced degradation studies under ICH guidelines reveal:

-

Thermal Stress (60°C) : Forms 0.8% impurity after 7 days.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil has several scientific research applications, including:

Chemistry: Used as a reference standard for the analysis of candesartan cilexetil impurities.

Biology: Studied for its interactions with angiotensin II receptors.

Medicine: Investigated for its potential therapeutic effects in hypertension and heart failure.

Industry: Used in the quality control of pharmaceutical products containing candesartan cilexetil

Mechanism of Action

The mechanism of action of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil involves its interaction with angiotensin II receptors. By blocking these receptors, the compound prevents the binding of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Candesartan Cilexetil (Parent Drug)

- Molecular Formula : C₃₃H₃₄N₆O₆ (MW: 610.67 g/mol)

- Key Features :

2H-2-Ethyl Candesartan Cilexetil (EP Impurity F)

- CAS : 914613-36-8

- Molecular Formula : C₃₅H₃₈N₆O₆ (MW: 638.71 g/mol)

- Key Differences :

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil (EP Impurity C)

- CAS : 1185255-99-5

- Molecular Formula : C₃₃H₃₄N₆O₆ (MW: 610.66 g/mol)

- Key Differences :

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

- 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil: Lower solubility in water compared to Candesartan Cilexetil due to reduced polarity from the ethyl group .

- Candesartan Cilexetil :

Analytical Detection

- HPLC Methods :

Formation Mechanisms

- This compound :

- Candesartan Cilexetil :

Regulatory Status

- Both 2-Desethoxy-2-hydroxy-2H-2-ethyl and 2H-2-ethyl analogs are classified as pharmacopeial impurities (EP Impurities D and F, respectively) with strict control limits (typically <0.15% w/w) .

Comparative Data Table

| Property | Candesartan Cilexetil | 2-Desethoxy-2-hydroxy-2H-2-ethyl Analog | 2H-2-Ethyl Analog |

|---|---|---|---|

| CAS Number | 145040-37-5 | 1185256-03-4 | 914613-36-8 |

| Molecular Formula | C₃₃H₃₄N₆O₆ | C₃₃H₃₄N₆O₆ | C₃₅H₃₈N₆O₆ |

| Molecular Weight (g/mol) | 610.67 | 610.66 | 638.71 |

| Key Functional Groups | Ethoxy, tetrazole | Hydroxy, ethyl-tetrazole | Ethyl-tetrazole |

| Solubility in Water | 0.1 mg/mL | <0.05 mg/mL | <0.01 mg/mL |

| HPLC Purity | >99.9% | >95% | >95% |

| Regulatory Status | Active Pharmaceutical Ingredient | EP Impurity D | EP Impurity F |

Research and Development Implications

- Pharmacological Impact : The hydroxy and ethyl modifications in this compound likely reduce AT₁ receptor binding affinity, rendering it therapeutically inactive compared to Candesartan .

- Quality Control : Advanced chromatographic (HPLC) and spectroscopic (NMR) techniques are essential for monitoring these impurities to comply with ICH guidelines .

Biological Activity

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil (CAS Number: 1185256-03-4) is an impurity of the antihypertensive drug Candesartan Cilexetil, which is known for its role as an angiotensin II receptor blocker (ARB). This compound has garnered interest due to its potential biological activities and implications in pharmacological studies.

- Molecular Formula : C33H34N6O6

- Molecular Weight : 610.66 g/mol

- Purity : >95% (HPLC)

- Structure : The compound features a complex structure with multiple functional groups contributing to its biological activity.

Candesartan Cilexetil, and by extension its impurity 2-desethoxy derivative, functions primarily by blocking the angiotensin II type 1 receptor (AT1). This blockade leads to vasodilation, reduced secretion of aldosterone, and decreased blood pressure. The specific impact of the desethoxy derivative on receptor binding and activity remains a subject of ongoing research.

Biological Activity and Pharmacokinetics

Research indicates that the biological activity of this compound may parallel that of its parent compound, albeit with variations in potency and efficacy.

Pharmacokinetics

A study assessing the pharmacokinetics of Candesartan Cilexetil demonstrated that it is converted into its active form during intestinal absorption. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | Varies by formulation |

| Area Under Curve (AUC) | Within bioequivalence range (80%-125%) |

| Half-Life (t½) | Approximately 9 hours |

These parameters suggest that while the desethoxy impurity may not be as extensively studied, it likely shares similar absorption characteristics.

Case Studies

Toxicological Profile

According to safety data sheets, acute toxicity assessments indicate that the classification criteria for skin irritation and eye damage are not met for this compound. This suggests a favorable safety profile under controlled conditions.

Q & A

Q. How is 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil structurally distinguished from Candesartan Cilexetil?

Methodological Answer: The structural distinction lies in the substitution at the tetrazole moiety and ester groups. While Candesartan Cilexetil contains a 2-ethoxy group, the desethoxy analog replaces this with a hydroxyl group (-OH) and an ethyl group (-CH2CH3) at the tetrazole ring. Key identifiers include:

- Molecular Formula : C33H34N6O6 (vs. C33H34N6O6 for Candesartan Cilexetil, differing in substituents) .

- SMILES : Presence of

CCn1nnc(n1)c2ccccc2(ethyltetrazole) vs. ethoxy groups in the parent compound . - Topological Polar Surface Area (TPSA) : 138 Ų, indicating altered hydrogen-bonding capacity due to hydroxyl substitution .

Validation : Use high-resolution mass spectrometry (HRMS) with m/z 610.254 (exact mass) and nuclear magnetic resonance (NMR) to confirm substituent positions .

Q. What analytical methods are recommended for quantifying this compound in bulk formulations?

Methodological Answer: A validated reverse-phase HPLC (RP-HPLC) method is recommended:

- Column : C18 (250 mm × 4.6 mm, 5 µm) .

- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) .

- Detection : UV at 254 nm .

- System Suitability : Retention time (8–10 min), theoretical plates >2,000, tailing factor <2 .

For solubility-limited samples, employ a cosolvency approach (e.g., 95% ethanol + 1% Tween 80) to enhance dissolution prior to analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data during method development?

Methodological Answer: Discrepancies arise due to polymorphic forms or solvent polarity effects. Mitigation strategies include:

- Solvent Screening : Test solubility in mono-solvents (water, ethanol, DMSO) and binary mixtures (e.g., ethanol-water). For example, solubility in ethanol increases by 45% compared to water due to reduced polarity .

- Temperature Control : Conduct studies at 25°C ± 0.5°C to minimize kinetic solubility variations .

- Cosolvency : Use 95% ethanol + 1% Tween 80 to achieve >90% recovery in UV spectroscopy .

Data Cross-Verification : Compare results with differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

Q. What strategies are effective for impurity profiling and stability studies of this compound?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (80°C/72 hr), acid/base hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H2O2) . Monitor degradation products via LC-MS.

- Stability-Indicating Methods : Use RP-HPLC with a gradient elution (acetonitrile:0.1% formic acid) to separate degradation products. Key parameters:

- Isotopic Labeling : Deuterated analogs (e.g., Candesartan Cilexetil-d5) aid in tracking degradation pathways .

Q. How do intermolecular interactions influence the solubility of this compound in mixed solvent systems?

Methodological Answer: Intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) are solvent-dependent:

- Preferential Solvation : In ethanol-water mixtures, ethanol acts as a "bridging" solvent, reducing the compound’s hydrophobicity .

- Hydrogen Bond Donor/Acceptor Ratio : The compound’s 1 H-bond donor and 9 H-bond acceptors favor solubility in polar aprotic solvents (e.g., DMSO) .

Experimental Design : - Measure solubility in 10+ solvent systems.

- Calculate solubility parameters (Hansen, Hildebrand) to predict miscibility .

Q. What chromatographic parameters are critical for distinguishing this compound from its deuterated analogs?

Methodological Answer: Deuterated analogs (e.g., Candesartan Cilexetil-d5) exhibit distinct retention and spectral properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.